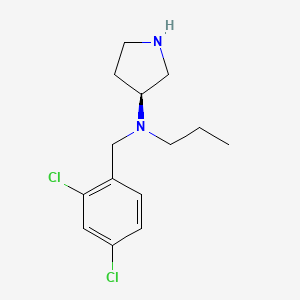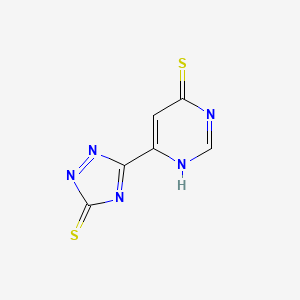
6-(3-Sulfanylidene-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione is a heterocyclic compound that contains both pyrimidine and triazole rings. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione typically involves the formation of the triazole ring followed by its attachment to the pyrimidine ring. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Condensation Reactions: Condensation of triazole intermediates with pyrimidine derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processes: Small-scale synthesis in laboratory settings.
Continuous Flow Processes: Larger-scale production using continuous flow reactors to improve efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion of thione groups to sulfoxides or sulfones.
Reduction: Reduction of triazole or pyrimidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyrimidine or triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole or pyrimidine derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interaction with genetic material.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyrimidine-2(1H)-thione
- 6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyridine-4(1H)-thione
Uniqueness
6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione is unique due to its specific structural configuration, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
112214-44-5 |
|---|---|
Fórmula molecular |
C6H3N5S2 |
Peso molecular |
209.3 g/mol |
Nombre IUPAC |
6-(5-sulfanylidene-1,2,4-triazol-3-yl)-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C6H3N5S2/c12-4-1-3(7-2-8-4)5-9-6(13)11-10-5/h1-2H,(H,7,8,12) |
Clave InChI |
JITHDFXKUKBTSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=NC1=S)C2=NC(=S)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


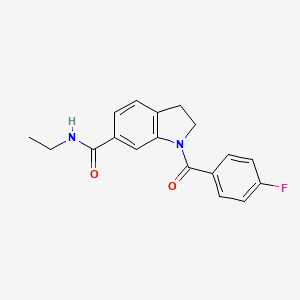

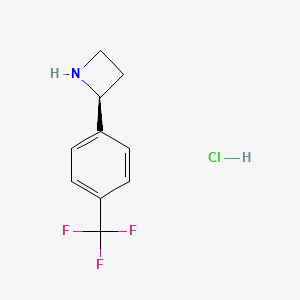
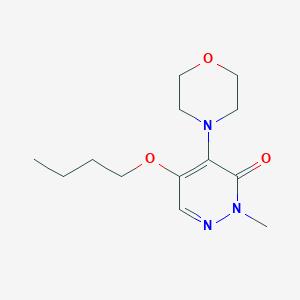
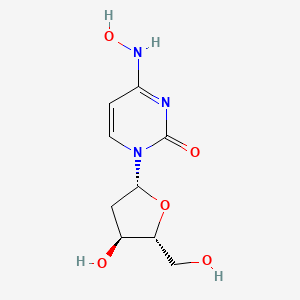
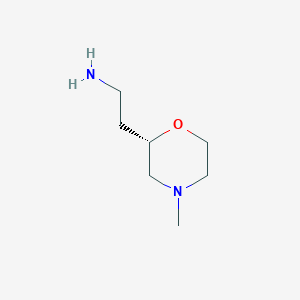
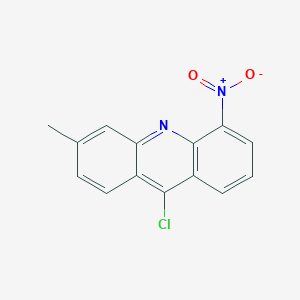
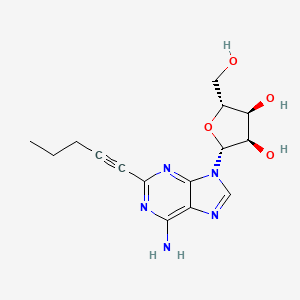
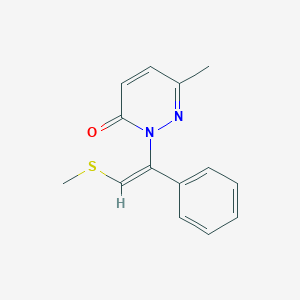
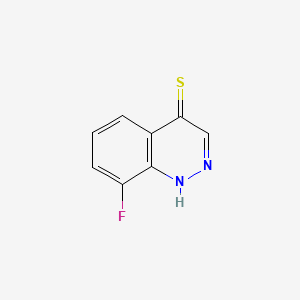
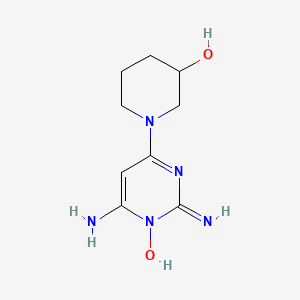
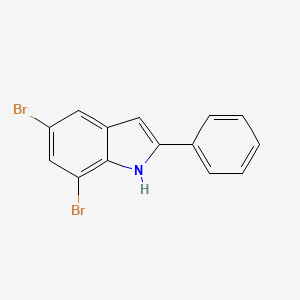
![[(2R,3S,4R,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12925970.png)
